6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains a bromine atom, a sulfur atom, and a nitrogen atom within its structure This compound is part of the benzothiazine family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one involves a copper-catalyzed cascade reaction. This method starts with 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide). The reaction proceeds through an SN2/deacetylation/coupling process to form the desired benzothiazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the copper-catalyzed cascade reaction provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfur atom in the thiazine ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions with different reagents to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzothiazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiol or thioether derivatives.
Scientific Research Applications
6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The bromine atom and the thiazine ring play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2H-benzo[b][1,4]thiazin-3(4H)-one: Lacks the bromine atom, leading to different reactivity and applications.
8-nitro-4H-benzo[e][1,3]thiazin-4-one: Contains a nitro group instead of a bromine atom, with distinct biological activities.
4,8-bis(5-bromothiophen-2-yl)-2,6-bis(2-octyldodecyl)-2H-benzo[1,2-d4,5-d′]-bis([1,2,3]triazole)-6-ium-5-ide: A more complex structure with different applications in organic electronics.
Uniqueness
The presence of the bromine atom in 6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one imparts unique reactivity, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other benzothiazine derivatives.
Properties
IUPAC Name |
6-bromo-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMFOFHASVVZIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291306 |
Source
|
Record name | 2H-1,4-Benzothiazin-3(4H)-one, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98434-22-1 |
Source
|
Record name | 2H-1,4-Benzothiazin-3(4H)-one, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.